molecular formula C11H15FN2 B3073289 [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine CAS No. 1017428-57-7

[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine

Cat. No.: B3073289
CAS No.: 1017428-57-7
M. Wt: 194.25 g/mol
InChI Key: UBVVTRXMBZDJIL-UHFFFAOYSA-N
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Description

[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine: is a chemical compound that features a fluorophenyl group attached to a pyrrolidinylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine typically involves the reaction of 3-fluorobenzylamine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. Additionally, the use of microwave-assisted synthesis can enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine serves as a building block for the synthesis of more complex molecules

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its fluorinated phenyl group can enhance the metabolic stability and bioavailability of drug candidates.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to known bioactive amines.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, influencing pathways involved in mood regulation, cognition, and other neurological functions.

Comparison with Similar Compounds

    3-Fluorobenzylamine: Shares the fluorophenyl group but lacks the pyrrolidinyl moiety.

    Pyrrolidine: Contains the pyrrolidinyl structure but lacks the fluorophenyl group.

    Fluorophenylpyrrolidine: Similar structure but may differ in the position of the fluorine atom.

Uniqueness: [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine is unique due to the combination of the fluorophenyl and pyrrolidinyl groups. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(3-fluorophenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVVTRXMBZDJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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